1-Cyclopropyl-2-propyn-1-amine Hydrochloride
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Overview
Description
1-Cyclopropyl-2-propyn-1-amine Hydrochloride is a chemical compound with the molecular formula C6H10ClN. It is a hydrochloride salt form of 1-Cyclopropyl-2-propyn-1-amine, which is known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and a propynyl amine group, making it a valuable building block in organic synthesis.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride can be achieved through several methods. One common approach involves the reaction of cyclopropyl cyanide with propargylamine under specific conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Another method involves the Curtius degradation of the corresponding carboxylic acid, followed by deprotection with hydrogen chloride in diethyl ether to yield the desired compound .
Chemical Reactions Analysis
1-Cyclopropyl-2-propyn-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
1-Cyclopropyl-2-propyn-1-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, including pesticides and insecticides
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-2-propyn-1-amine Hydrochloride can be compared with other similar compounds, such as:
1-Cyclopropyl-2-propyn-1-amine: The base form of the hydrochloride salt, used in similar applications but with different solubility and stability properties.
Cyclopropylamine: A simpler amine with a cyclopropyl group, used in organic synthesis and as a building block for more complex molecules.
Properties
IUPAC Name |
1-cyclopropylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6(7)5-3-4-5;/h1,5-6H,3-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVTADUUUJAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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